molecular formula C8H3BrClN3 B11857733 7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile

7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile

Cat. No.: B11857733
M. Wt: 256.48 g/mol
InChI Key: VUQVTFGHBBMPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable nitrile in the presence of a brominating and chlorinating agent. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3H-benzimidazole-5-carbonitrile
  • 7-bromo-3H-benzimidazole-5-carbonitrile
  • 2-chloro-7-methyl-3H-benzimidazole-5-carbonitrile

Uniqueness

7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation can enhance its interaction with molecular targets and improve its efficacy in various applications .

Biological Activity

7-Bromo-2-chloro-3H-benzimidazole-5-carbonitrile is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This compound features a unique substitution pattern that enhances its potential as a therapeutic agent. The benzimidazole scaffold is known for its role in various pharmacological applications, including antimicrobial, antiviral, and anticancer activities.

The molecular formula of this compound is C_9H_5BrClN_3, with a molecular weight of approximately 256.52 g/mol. The presence of halogen atoms (bromine and chlorine) and a nitrile group contributes to its reactivity and biological efficacy.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Benzimidazole derivatives often act through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzimidazoles inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.
  • Induction of Apoptosis : Compounds like this compound may promote apoptosis in cancer cells by upregulating pro-apoptotic proteins and generating reactive oxygen species (ROS) .
  • Antiviral Activity : Some studies suggest that benzimidazole derivatives can interfere with viral replication processes, making them potential candidates for antiviral therapies .

Anticancer Activity

Recent studies have shown that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values below 10 µM against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HePG2<10
MCF7<10
HCT116<10

In particular, this compound has been investigated for its ability to induce apoptosis in tumor cells through mechanisms involving the activation of caspases and modulation of calcium signaling pathways.

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their broad-spectrum antimicrobial activity. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For example:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been explored in various studies. For instance, compounds related to this compound have shown effectiveness against viruses such as HIV and adenoviruses, indicating their role as potential antiviral agents .

Case Studies

  • Anticancer Study : A study conducted on several benzimidazole derivatives revealed that compounds with halogen substitutions exhibited enhanced cytotoxicity against HePG2 liver cancer cells. The study highlighted the structure-activity relationship (SAR) where the presence of bromine at the 7-position significantly improved activity compared to unsubstituted analogs .
  • Antimicrobial Research : In a comprehensive evaluation of various benzimidazole derivatives, researchers found that those containing halogen substituents displayed superior antibacterial properties against resistant strains of Staphylococcus aureus. The study concluded that these compounds could be developed further as effective antibiotics .

Properties

Molecular Formula

C8H3BrClN3

Molecular Weight

256.48 g/mol

IUPAC Name

7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C8H3BrClN3/c9-5-1-4(3-11)2-6-7(5)13-8(10)12-6/h1-2H,(H,12,13)

InChI Key

VUQVTFGHBBMPLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.